4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((((1,1'-biphenyl)-4-ylcarbonyl)hydrazono)acetyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*)))-
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Overview
Description
4-Thia-1-azabicyclo(320)heptane-2-carboxylic acid, 6-(((((((1,1’-biphenyl)-4-ylcarbonyl)hydrazono)acetyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*))) is a complex organic compound with significant applications in various scientific fields
Preparation Methods
The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((((1,1’-biphenyl)-4-ylcarbonyl)hydrazono)acetyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*))) involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The synthetic routes typically involve:
Formation of the bicyclic core: This step often includes cyclization reactions under specific conditions.
Functionalization: Introduction of various functional groups through reactions such as acylation, amidation, and hydrazonation.
Industrial production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Major products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((((1,1’-biphenyl)-4-ylcarbonyl)hydrazono)acetyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*))) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways involved: The compound can modulate biochemical pathways, leading to desired therapeutic effects or industrial applications.
Comparison with Similar Compounds
Compared to other similar compounds, 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((((1,1’-biphenyl)-4-ylcarbonyl)hydrazono)acetyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*))) stands out due to its unique structural features and versatile applications. Similar compounds include:
Penicillins: Known for their antibiotic properties.
Cephalosporins: Another class of antibiotics with a similar bicyclic core.
Carbapenems: Broad-spectrum antibiotics with a different set of functional groups.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
143729-89-9 |
---|---|
Molecular Formula |
C31H29N5O6S |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-phenylbenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C31H29N5O6S/c1-31(2)25(30(41)42)36-28(40)24(29(36)43-31)34-27(39)23(20-11-7-4-8-12-20)33-22(37)17-32-35-26(38)21-15-13-19(14-16-21)18-9-5-3-6-10-18/h3-17,23-25,29H,1-2H3,(H,33,37)(H,34,39)(H,35,38)(H,41,42)/b32-17+/t23?,24-,25+,29-/m1/s1 |
InChI Key |
BBIFROPXHXCFHG-TXRIQHHCSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)/C=N/NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C=NNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)C |
Origin of Product |
United States |
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